SPK-601

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SPK-601, auch bekannt als LMV-601, ist eine chemische Verbindung, die als Inhibitor der phosphatidylcholinspezifischen Phospholipase C wirkt. Dieses Enzym ist an der Hydrolyse von Phosphatidylcholin beteiligt, wodurch Diacylglycerol und Inositoltrisphosphat gebildet werden, die wichtige sekundäre Botenstoffe in zellulären Signalwegen sind. This compound hat sich als antimikrobielles Mittel gezeigt und wurde auf seine Auswirkungen auf mit dem humanen Papillomavirus (HPV) infizierte Zellen untersucht .

Wirkmechanismus

Target of Action

Unii-9K6idm1E83, also known as LMV-601, primarily targets Phosphatidylcholine-specific phospholipase C (PC-PLC) and Protein kinase C (PKC) . PC-PLC is an enzyme that plays a crucial role in the regulation of cell growth and differentiation, while PKC is involved in several signal transduction processes.

Mode of Action

LMV-601 acts as an inhibitor for both PC-PLC and PKC . By inhibiting these targets, it interferes with their normal functioning, leading to changes in the cellular processes they regulate.

Biochemische Analyse

Cellular Effects

It is suggested that it may have profound effects on cellular functions , but the specifics of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are not currently known.

Molecular Mechanism

It is known to be a potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor . The specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von SPK-601 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte inhibitorische Aktivität zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen wie die Laborsynthese, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die erforderlichen Reinheitsstandards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

SPK-601 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

SPK-601 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Hemmung der phosphatidylcholinspezifischen Phospholipase C und ihre Rolle in zellulären Signalwegen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf das Zellwachstum und die Virusreplikation, insbesondere in HPV-infizierten Zellen.

Medizin: Als potenzielles antimikrobielles Mittel untersucht, aufgrund seiner inhibitorischen Wirkungen auf die phosphatidylcholinspezifische Phospholipase C.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Mittel und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität der phosphatidylcholinspezifischen Phospholipase C hemmt. Diese Hemmung verhindert die Hydrolyse von Phosphatidylcholin, was zu einer Abnahme der Produktion von Diacylglycerol und Inositoltrisphosphat führt. Diese sekundären Botenstoffe sind für verschiedene zelluläre Prozesse unerlässlich, darunter Zellwachstum und Virusreplikation. Durch die Hemmung dieses Enzyms kann this compound die Proliferation von HPV-infizierten Zellen reduzieren und antimikrobielle Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

U73122: Ein weiterer Inhibitor der phosphatidylcholinspezifischen Phospholipase C, jedoch mit einer anderen chemischen Struktur.

Edelfosin: Ein synthetisches Alkyl-Lysophospholipid, das ebenfalls auf Phospholipase C abzielt, aber zusätzliche Wirkungen auf andere zelluläre Pfade hat.

Einzigartigkeit von SPK-601

This compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegen phosphatidylcholinspezifische Phospholipase C und seinem Potenzial als antimikrobielles Mittel. Im Gegensatz zu anderen Inhibitoren hat this compound vielversprechende Ergebnisse beim Reduzieren des Wachstums von HPV-infizierten Zellen gezeigt, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

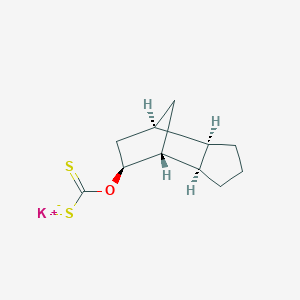

CAS-Nummer |

1096687-52-3 |

|---|---|

Molekularformel |

C11H15KOS2 |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

potassium;[(1R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8-,9-,10+;/m1./s1 |

InChI-Schlüssel |

IGULCCCBGBDZKQ-ITUTUMSESA-M |

SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |

Isomerische SMILES |

C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3OC(=S)[S-].[K+] |

Kanonische SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LMV-601; LMV601; LM -601; SPK601; SPK-601; SPK 601. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)